4-Chloro-2-cyclopropoxybenzonitrile
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Overview
Description
4-Chloro-2-cyclopropoxybenzonitrile is an organic compound with the molecular formula C10H8ClNO It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 4-position and a cyclopropoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropoxybenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzonitrile, which is commercially available or can be synthesized from 4-chlorotoluene via ammoxidation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing industrial purification techniques such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-2-cyclopropoxybenzonitrile, while reduction of the nitrile group can produce 4-chloro-2-cyclopropoxybenzylamine.
Scientific Research Applications
4-Chloro-2-cyclopropoxybenzonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzonitrile: A simpler analog without the cyclopropoxy group, used as a precursor in various chemical syntheses.
4-Chloro-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of a cyclopropoxy group, used in different synthetic applications.
4-Chloro-2-nitrobenzonitrile: Contains a nitro group, used in the synthesis of dyes and pigments.
Uniqueness
4-Chloro-2-cyclopropoxybenzonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where the cyclopropoxy group is required for the desired chemical transformation or biological activity.
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-chloro-2-cyclopropyloxybenzonitrile |
InChI |
InChI=1S/C10H8ClNO/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9/h1-2,5,9H,3-4H2 |
InChI Key |
DMMQQRIMAGGHGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)Cl)C#N |
Origin of Product |
United States |
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